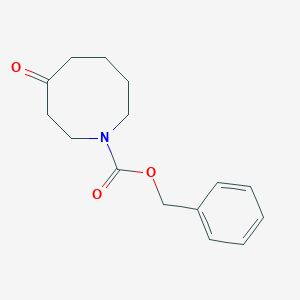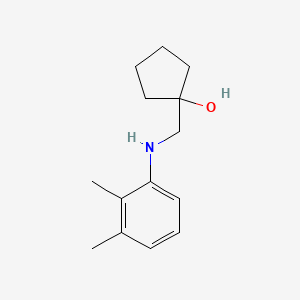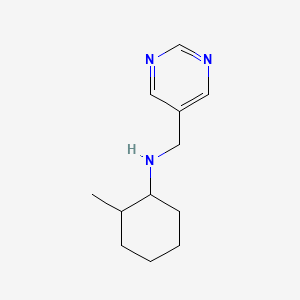
2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with a methyl group and an amine group bonded to a pyrimidin-5-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine can be achieved through a multi-step process. One common method involves the reaction of 2-methylcyclohexanone with pyrimidine-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme-substrate interactions and other biological processes.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
- N-(pyrimidin-5-ylmethyl)pyridin-2-amine
- 2-(pyrrolidin-1-yl)pyrimidines .
Uniqueness
2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine is unique due to its specific structural features, such as the cyclohexane ring and the pyrimidin-5-ylmethyl moiety. These structural elements confer distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H19N3/c1-10-4-2-3-5-12(10)15-8-11-6-13-9-14-7-11/h6-7,9-10,12,15H,2-5,8H2,1H3 |
InChI Key |
XHZVKBMHTWPYQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NCC2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


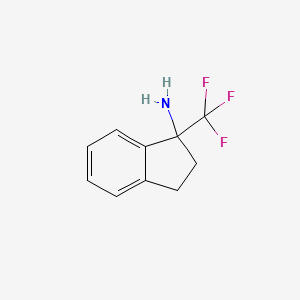

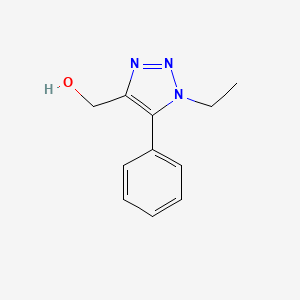
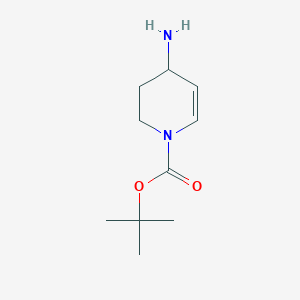
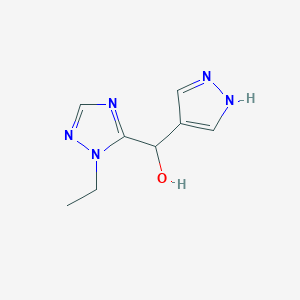
![2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B15277288.png)

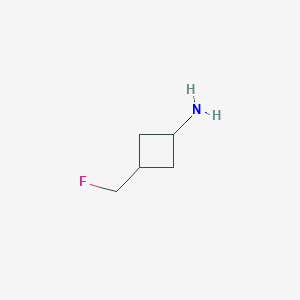
![4-(3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole](/img/structure/B15277310.png)
